molecular formula C20H20O4 B14996946 Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B14996946
M. Wt: 324.4 g/mol
InChI Key: PFHQDOZVGHLARN-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound featuring a furan ring, a methylphenyl group, and a cyclohexene ring with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction between a furan derivative and a substituted cyclohexene. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(furan-2-yl)-4-phenyl-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 6-(furan-2-yl)-4-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C20H20O4/c1-3-23-20(22)19-16(18-5-4-10-24-18)11-15(12-17(19)21)14-8-6-13(2)7-9-14/h4-10,12,16,19H,3,11H2,1-2H3

InChI Key

PFHQDOZVGHLARN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=CO3

Origin of Product

United States

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